

# Comparative Guide: Mass Spectrometry Fragmentation of 1-Bromo-1- Ethoxycyclopropane

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## Compound of Interest

Compound Name:	1-Bromo-1-ethoxycyclopropane
CAS No.:	95631-62-2
Cat. No.:	B3059216

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## Executive Summary

### 1-bromo-1-ethoxycyclopropane (C

H

BrO) presents a distinct mass spectral profile characterized by a labile C-Br bond and significant ring strain. Unlike simple aliphatic ethers, its fragmentation is driven by the release of ring strain energy (approx. 27.5 kcal/mol) coupled with the stabilizing effect of the oxygen lone pair on the resulting carbocations.

Key Differentiator: The presence of the bromine atom provides a definitive 1:1 isotopic doublet (

Br/

Br), serving as an internal validation standard that distinguishes this compound from non-halogenated impurities or isomers during reaction monitoring.

## Technical Deep Dive: The Fragmentation Fingerprint

## The Molecular Ion ( )

The molecular ion appears as a doublet due to the natural abundance of bromine isotopes.

- m/z 164: Containing

Br (Rel. Abundance: ~50.7%)

- m/z 166: Containing

Br (Rel. Abundance: ~49.3%)

- Observation: The

peak is typically weak. The quaternary carbon at the 1-position, substituted with both a good leaving group (Br) and an electron-donating group (OEt), makes the molecular ion highly prone to fragmentation.

## Primary Fragmentation Pathways

The fragmentation is dominated by two competing mechanisms: Inductive Cleavage (Loss of Halogen) and Ring Opening.

### Pathway A: Formation of the Oxonium Ion (Base Peak Candidate)

The weakest bond in the molecular ion is the C-Br bond. Ionization of the oxygen lone pair triggers the expulsion of the bromine radical (

).

- Transition:

- Fragment:m/z 85 (C

H

O

)

- Structure: 1-ethoxycyclopropyl cation. This ion is resonance-stabilized by the oxygen but possesses significant ring strain, leading to rapid ring opening to form the acyclic ethyl acryloyl cation or similar isomers.

## Pathway B: Ethylene Loss (McLafferty-like Rearrangement)

The ethoxy tail allows for a hydrogen rearrangement/elimination of neutral ethylene (C

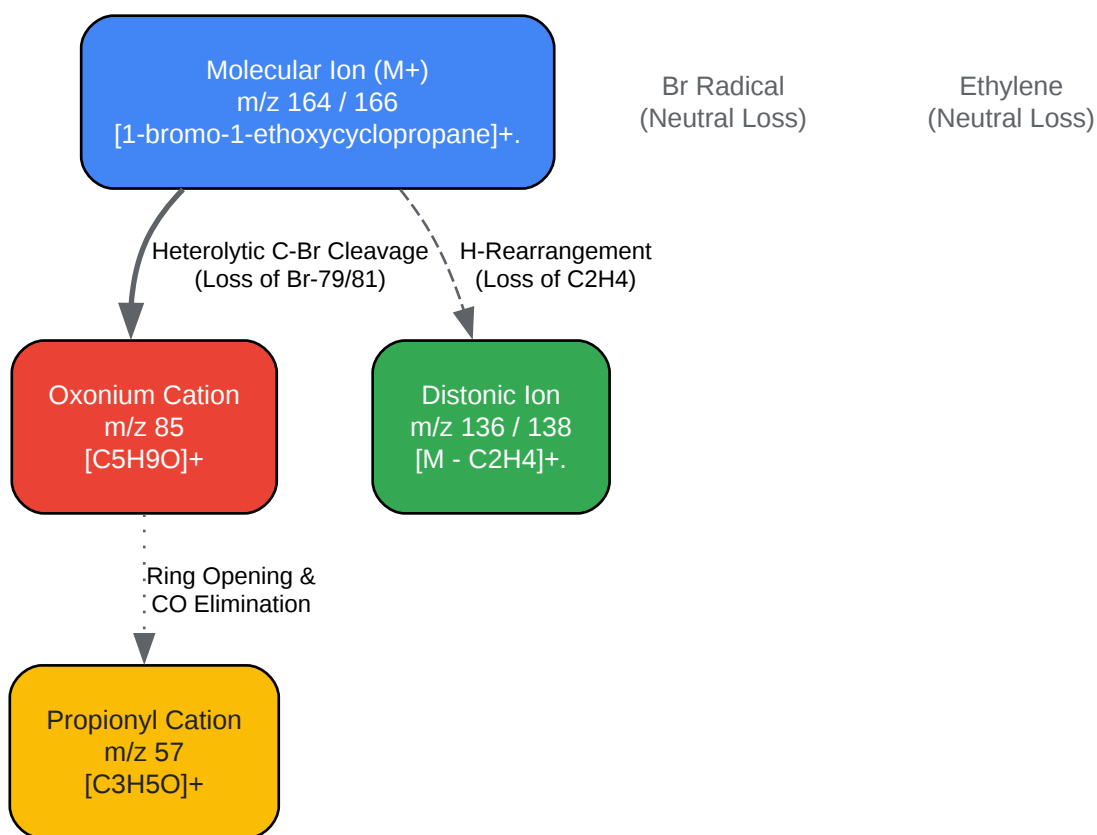
H

, 28 Da).

- Transition:
- Fragment: m/z 136 / 138 (1-bromo-cyclopropanol radical cation)
- Significance: This pathway confirms the presence of the ethoxy group.

## Mechanistic Visualization

The following diagram illustrates the causal relationships between the parent ion and its daughter fragments.



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Figure 1: Primary fragmentation pathways of **1-bromo-1-ethoxycyclopropane**. The loss of Bromine (Red path) is the thermodynamically favored route driven by the formation of the resonance-stabilized oxonium ion.

## Comparative Analysis: Product vs. Alternatives

This section compares the target compound with its direct synthetic precursor (1-Ethoxycyclopropane) and a theoretical acyclic isomer to highlight identifiability.

### Table 1: Comparative Mass Spectral Data

Feature	1-Bromo-1-ethoxycyclopropane (Target)	1-Ethoxycyclopropane (Precursor/Analog)	3-Bromo-3-ethoxyprop-1-ene (Acyclic Isomer)
Molecular Ion ( )	164 / 166 (Doublet)	86 (Singlet)	164 / 166 (Doublet)
Base Peak	m/z 85 (Loss of Br)	m/z 57 (Ring opening Propionyl)	m/z 41 (Allyl cation) or m/z 135
Isotopic Pattern	1:1 ( Br: Br)	None (C/H/O only)	1:1 ( Br: Br)
Ring Strain Effect	High: Promotes loss of substituents to relieve strain.	High: Promotes ring opening to isomeric alkenes.	None: Fragmentation follows standard allylic cleavage rules.
Diagnostic Fragment	m/z 135/137 (Loss of Ethyl)	m/z 29 (Ethyl)	m/z 121/123 (Loss of Propyl/Ethoxy)

## Performance Insight

- Vs. Precursor: The target is easily distinguished by the +78/80 Da mass shift and the isotopic doublet. In reaction monitoring (e.g., bromination of the enol ether), the disappearance of m/z 86 and appearance of the 164/166 doublet confirms conversion.
- Vs. Acyclic Isomer: While both have the same mass and isotopes, the cyclopropane derivative favors the formation of m/z 85 (exocyclic ketone precursor) more strongly than the acyclic isomer, which tends to fragment via allylic cleavage (yielding m/z 41 or m/z 39).

## Experimental Protocol: Data Acquisition & Validation

To replicate these results and ensure high data integrity ("Trustworthiness"), follow this standardized GC-MS workflow.

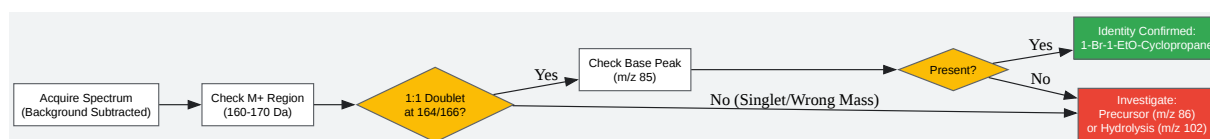
## Sample Preparation

- Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol to prevent acetal exchange.
- Concentration: ~100 ppm.
- Vial: Amber glass to prevent photolytic degradation of the C-Br bond.

## GC-MS Parameters

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25 $\mu$ m). Non-polar stationary phases minimize thermal degradation.
- Inlet Temp: 200°C (Keep low; gem-haloethers are thermally labile).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Oven Program:
  - Start: 40°C (Hold 2 min) - Critical for retaining volatile ether fragments.
  - Ramp: 15°C/min to 250°C.
- Ion Source: Electron Ionization (EI) @ 70 eV.[1]
- Scan Range: m/z 35 – 300.

## Validation Workflow (Graphviz)



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Figure 2: Logic flow for confirming the identity of **1-bromo-1-ethoxycyclopropane** using MS data.

## References

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